5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 174415-54-4
VCID: VC17323206
InChI: InChI=1S/C13H8O4/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H
SMILES:
Molecular Formula: C13H8O4
Molecular Weight: 228.20 g/mol

5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde

CAS No.: 174415-54-4

Cat. No.: VC17323206

Molecular Formula: C13H8O4

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde - 174415-54-4

Specification

CAS No. 174415-54-4
Molecular Formula C13H8O4
Molecular Weight 228.20 g/mol
IUPAC Name 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde
Standard InChI InChI=1S/C13H8O4/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H
Standard InChI Key HLLCZMFWUKEZOI-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C2=CC=C(O2)C3=CC=C(O3)C=O

Introduction

Structural Characteristics and Nomenclature

5-[5-(Furan-2-yl)furan-2-yl]furan-2-carbaldehyde (IUPAC name: 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde) is a tricyclic furan derivative comprising three interconnected furan rings. Key structural features include:

  • A central furan ring substituted at the 5-position with another furan moiety.

  • The terminal furan ring bears a carbaldehyde group at the 2-position.

  • The compound’s conjugated system arises from the planar furan rings and aldehyde functional group, enabling potential electronic applications .

Comparative Structural Analysis

Synthetic Pathways and Optimization

Route 1: Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between boronic acid-functionalized furan derivatives and halogenated furan precursors could assemble the tricyclic framework.

  • Ullmann Coupling: Copper-mediated coupling of iodofuran intermediates may facilitate furan-furan bond formation .

Route 2: Aldehyde Functionalization

  • Starting with 5-(hydroxymethyl)furfural (HMF), sulfonation (e.g., using triflate or tosylate reagents) could stabilize the hydroxyl group, enabling subsequent furan ring elongation .

Challenges in Synthesis

  • Steric Hindrance: The central furan’s 5-position may hinder coupling reactions, necessitating bulky ligands or high-temperature conditions.

  • Aldehyde Reactivity: The terminal aldehyde may undergo undesired side reactions (e.g., oxidation or polymerization), requiring protective strategies such as acetal formation .

Physicochemical Properties

Predicted Physical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight244.22 g/molSum of atomic masses
Density~1.3 g/cm³Comparable to
Boiling Point>350°CHigher than simpler furans
SolubilityLow in water; soluble in DMSO, DMFPolar aprotic solvents

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H stretch).

  • NMR Spectroscopy:

    • ¹H NMR: Singlet at δ 9.8–10.0 ppm (aldehyde proton), multiplets for furan protons (δ 6.5–7.5 ppm) .

    • ¹³C NMR: Signal at ~180 ppm for the aldehyde carbon, furan ring carbons at ~110–150 ppm .

Reactivity and Functionalization

Aldehyde Group Reactivity

  • Nucleophilic Addition: Reacts with amines (e.g., hydrazines) to form hydrazones, useful in combinatorial chemistry.

  • Oxidation: Forms a carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄) .

Furan Ring Modifications

  • Electrophilic Substitution: Nitration or sulfonation at the 5-position of the central furan, though steric effects may limit yields.

  • Diels-Alder Reactions: The conjugated diene system could engage in cycloadditions with dienophiles like maleic anhydride .

Applications and Industrial Relevance

Polymer Chemistry

  • Cross-Linking Agent: The aldehyde groups enable covalent bonding with amine-containing polymers (e.g., chitosan), enhancing mechanical properties.

  • Conductive Polymers: The conjugated system may contribute to charge transport in organic electronics .

Pharmaceutical Intermediates

  • Antimicrobial Agents: Furan derivatives exhibit bioactivity; this compound could serve as a precursor for antifungal or antibacterial agents .

Sustainable Chemistry

  • HMF Derivatives: As a multifuran analog of HMF, it could replace petroleum-based monomers in biodegradable plastics .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral furan derivatives.

  • Computational Modeling: DFT studies to predict reactivity and optimize synthetic pathways.

  • Application in OLEDs: Investigate electroluminescent properties for display technologies .

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